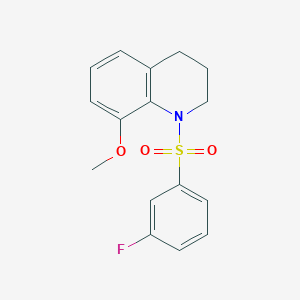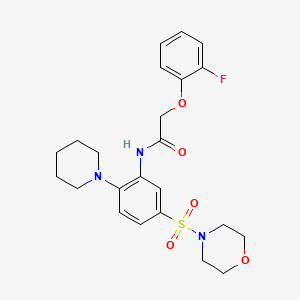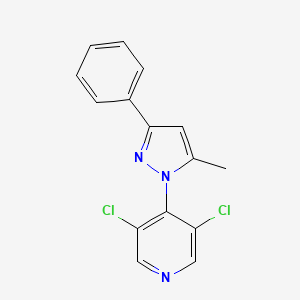
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline, also known as FSQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FSQ belongs to the class of quinolines, which have been widely studied for their diverse biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting topoisomerase II, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline may prevent cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been shown to exhibit potent cytotoxicity against cancer cells, but it also has some effects on normal cells. One study reported that 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline can induce oxidative stress and DNA damage in normal human fibroblast cells, which may limit its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline on normal cells.
实验室实验的优点和局限性
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has several advantages for lab experiments, including its high potency against cancer cells and its ability to inhibit angiogenesis. However, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. Another area of interest is the investigation of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline and its effects on normal cells. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline as a potential therapeutic agent for cancer.
合成方法
The synthesis of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form the intermediate 3-fluoro-N-phenyl-2-oxobutanamide. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and ammonium acetate to form the quinoline ring system. The final step involves the sulfonation of the quinoline ring with sulfuric acid to form 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline.
科学研究应用
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have reported that 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and spread of cancer cells.
属性
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-15-9-2-5-12-6-4-10-18(16(12)15)22(19,20)14-8-3-7-13(17)11-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMMYREXCVSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)